1,2,4-Triazole sodium
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;2,4-diaza-1-azanidacyclopenta-2,4-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N3.Na/c1-3-2-5-4-1;/h1-2H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMNEWNGLGACBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=N[N-]1.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N3Na | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6032722 | |
| Record name | 1,2,4-Triazole, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6032722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43177-42-0, 41253-21-8 | |
| Record name | 1H-1,2,4-Triazole, ion(1-), sodium (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43177-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Sodium 1H-1,2,4-triazolate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041253218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 1,2,4-Triazole, sodium salt | |
| Source | EPA DSSTox | |
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| Record name | 1H-1,2,4-triazole, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | SODIUM 1H-1,2,4-TRIAZOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Synthetic Methodologies for Sodium 1,2,4 Triazolate and Its Derivatives
Strategies for Sodium 1,2,4-Triazolate Generation
The formation of Sodium 1,2,4-triazolate, a crucial intermediate, is achieved through the deprotonation of 1,2,4-triazole (B32235). The selection of the sodium-containing reagent and reaction conditions is critical in determining the yield and purity of the final product.
Reaction Pathways from 1,2,4-Triazole Precursors utilizing Sodium Reagents
Sodium 1,2,4-triazolate is fundamentally prepared by reacting 1,2,4-triazole with a suitable sodium-containing reagent. google.com The acidic proton on the nitrogen atom of the triazole ring is readily abstracted by a strong base. A variety of sodium reagents have been employed for this purpose, each with specific applications and reaction environments.
Commonly used sodium reagents include:
Sodium Hydroxide (B78521) (NaOH): A cost-effective and widely used inorganic base for this transformation. The reaction is often carried out in an aqueous solution. google.comgoogle.com
Sodium Methoxide (B1231860) (NaOCH₃): An effective reagent, typically used in a methanolic solution. researchgate.net
Sodium Hydride (NaH): A powerful, non-nucleophilic base that results in the formation of hydrogen gas as the only byproduct.
Sodamide (NaNH₂): Another strong base used for the deprotonation of 1,2,4-triazole. google.com
The general reaction involves dissolving 1,2,4-triazole in an appropriate solvent and adding the sodium reagent, leading to the formation of the sodium salt. For instance, the reaction with sodium methoxide in methanol (B129727) is a standard laboratory procedure. researchgate.net Similarly, reacting 1,2,4-triazole with sodium hydroxide in an aqueous medium is a common industrial method. google.com
Methodologies for High-Purity Sodium 1,2,4-Triazolate Production
Achieving high purity is essential for the subsequent use of Sodium 1,2,4-triazolate in synthesis, particularly for pharmaceutical applications. While reagents like sodium methoxide or sodium hydride are effective, they can lead to reaction mixtures containing impurities that are challenging to remove through conventional methods. google.com
A notable method for producing analytically pure Sodium 1,2,4-triazolate involves using sodium hydroxide in an aqueous solution. google.com This process leverages the properties of the resulting salt. The key steps are:
Reaction of 1,2,4-triazole with an excess of sodium hydroxide in water.
Formation of a crystalline hydrate (B1144303) of Sodium 1,2,4-triazolate directly from the reaction mixture.
Isolation of the desired material by simple filtration of the crystals.
Gentle heating of the crystalline hydrate (typically between 120-150 °C) to remove the water of crystallization, yielding a dry, analytically pure product. google.com
This method is advantageous because it avoids complex purification steps and uses readily available, less hazardous materials, resulting in a product with a melting point of 325-327°C. google.com Another approach to obtaining a pure product involves the crystallization and subsequent drying of the salt from a solvent like methanol, followed by evaporation and heating of the residue. google.com
Synthesis of Functionalized 1,2,4-Triazole Derivatives via Sodium Intermediates
Sodium 1,2,4-triazolate serves as a nucleophile in the synthesis of a wide array of N-substituted 1,2,4-triazole derivatives. Furthermore, sodium bases, particularly sodium hydroxide, are integral to the cyclization reactions that form the triazole ring itself from acyclic precursors.
Formation from Thiosemicarbazide (B42300) Pathways in the Presence of Sodium Hydroxide
A prevalent method for synthesizing 4H-1,2,4-triazole-3-thiol and its derivatives involves the base-catalyzed intramolecular cyclization of acylthiosemicarbazides. Sodium hydroxide is a commonly used base for this transformation. The reaction typically proceeds by refluxing the corresponding thiosemicarbazide derivative in an aqueous or alcoholic solution of sodium hydroxide. nih.govinnovareacademics.inrroij.comyu.edu.jo
The general pathway involves the following steps:
Synthesis of a thiosemicarbazide precursor, for example, by reacting an acid hydrazide with an isothiocyanate. nih.gov
The thiosemicarbazide is then heated in the presence of a sodium hydroxide solution (e.g., 2% aqueous NaOH or 4N NaOH). nih.govjrespharm.com
The base promotes a cyclization reaction, eliminating a molecule of water to form the 1,2,4-triazole ring.
Acidification of the reaction mixture then precipitates the triazole-thiol product. innovareacademics.inrroij.com
This pathway is versatile, allowing for the synthesis of a variety of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. nih.govrroij.com
Utilization of Sodium Azide (B81097) in 1,2,4-Triazole Ring Formation
While sodium azide is a very common reagent for the synthesis of 1,2,3-triazoles via cycloaddition reactions, its application in forming the 1,2,4-triazole core is less direct but significant in specific contexts. frontiersin.orgnih.gov A notable method involves a Palladium-catalyzed synthesis of 1H-1,2,4-triazoles from alkenyl halides and sodium azide. This reaction represents a distinct pattern in palladium chemistry, where the triazole ring is constructed in a novel manner. imist.ma Another application involves the diazotization of an amino-1,2,4-triazole followed by a reaction with excess sodium azide to synthesize an azido-1,2,4-triazole derivative, thereby functionalizing a pre-existing triazole ring. uni-muenchen.de
Novel Multi-Component and One-Pot Synthetic Routes to Substituted 1,2,4-Triazoles
Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental considerations, leading to the development of multi-component reactions (MCRs) and one-pot syntheses for complex molecules like substituted 1,2,4-triazoles. These strategies avoid the isolation of intermediates, saving time and resources.
Several innovative one-pot and multi-component routes have been established:
Three-Component Synthesis: An approach for creating unsymmetrical 1,3,5-trisubstituted-1,2,4-triazoles involves the coupling of amidines with carboxylic acids, followed by a cyclization step with hydrazines in a one-pot procedure. nih.gov
Four-Component Synthesis: Fused 1,2,4-triazole systems, such as nih.govnih.govCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidines, have been synthesized via a one-pot, four-component reaction using an amine, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, an aldehyde, and 3-amino-1,2,4-triazole. nih.gov
One-Pot Synthesis from Thiourea: A green, one-pot procedure has been developed for synthesizing 3(5)-substituted 1,2,4-triazol-5(3)-amines by heating a suspension of thiourea, hydrazides, dimethyl sulfate, and potassium carbonate in water. bohrium.com
One-Pot Synthesis of Thione Derivatives: 1,2,4-triazole-5-thione derivatives can be prepared in a one-pot, two-step reaction. This involves first forming an acyl/aroyl substituted thiosemicarbazide intermediate from a hydrazide and an isothiocyanate, which is then cyclized in the same pot by refluxing with sodium hydroxide. jrespharm.com
These advanced methodologies provide efficient and versatile access to a wide range of structurally diverse 1,2,4-triazole derivatives. jrespharm.comnih.govbohrium.com
Environmentally Conscious and Accelerated Synthetic Approaches, including Ultrasound-Assisted Techniques
The synthesis of 1,2,4-triazole derivatives has increasingly shifted towards environmentally benign and accelerated methods to improve yields, reduce reaction times, and minimize the use of hazardous solvents. researchgate.netnih.gov Green chemistry principles are being applied through techniques such as microwave-assisted synthesis in aqueous media and the use of ultrasound irradiation, which often leads to enhanced reaction rates and simpler work-up procedures. researchgate.netasianpubs.orgnih.gov
Ultrasound-assisted synthesis has emerged as a particularly effective technique. asianpubs.org One reported method describes a one-pot reaction for preparing 1,2,4-triazole derivatives under ultrasound irradiation, involving the cyclization of α-nitrophenyl hydrazones and methylene (B1212753) amines. asianpubs.org This process, which uses a phase transfer catalyst, is noted for being simple and efficient compared to conventional methods that often require long reaction times or complex operations. asianpubs.org Another study demonstrated the ultrasound-assisted synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives, achieving yields of 75–89% while significantly accelerating the reaction rate compared to traditional heating methods. nih.govmdpi.com
Eco-friendly approaches also include one-pot, three-component "click" reactions. nih.gov For instance, a novel series of 1,4-disubstituted-1,2,3-triazoles linked to a 1,2,4-triazole-benzothiazole conjugate was synthesized using an ultrasound-assisted copper(I)-catalyzed cycloaddition in an aqueous solvent system. nih.gov Other strategies involve developing metal-free oxidative cyclization reactions or using economical and simple procedures that avoid hazardous reagents. thieme-connect.comisres.org
Interactive Table: Comparison of Synthetic Methods for 1,2,4-Triazole Derivatives
| Method | Key Features | Typical Yield | Reference |
|---|---|---|---|
| Ultrasound-Assisted Cyclization | One-pot reaction of α-nitrophenyl hydrazones and methylene amines; phase transfer catalyst. | 38.6-86.2% | asianpubs.org |
| Ultrasound-Assisted Coupling | Coupling of 1,2,4-triazole with electrophiles to form N-substituted derivatives. | 75-89% | nih.govmdpi.com |
| Microwave-Assisted Synthesis | Reactions performed in an aqueous medium. | High | researchgate.net |
| Conventional Heating | Condensation of α-halogenated phenylhydrazones and methylene amines at high temperatures. | Variable; often requires long reaction times. | asianpubs.org |
Targeted Synthesis of Building Blocks for Supramolecular and Polymeric Systems (e.g., 3,5-disubstituted 1,2,4-triazole head units)
The 1,2,4-triazole ring is a valuable component in the design of complex molecular architectures due to its coordination capabilities and structural rigidity. researchgate.netrsc.org Targeted synthesis focuses on creating specific 1,2,4-triazole-based building blocks, or "tectons," for constructing supramolecular assemblies and functional polymers. rsc.orgsoton.ac.uk
A key area of research is the synthesis of 3,5-disubstituted 1,2,4-triazole head units. soton.ac.uktandfonline.com For example, sodium 3,5-diacetyl-1,2,4-triazolate and sodium 3,5-dibenzoyl-1,2,4-triazolate have been synthesized to serve as building blocks for Schiff-base reactions. soton.ac.uktandfonline.com These head units can undergo templated cyclization with diamines to form [2+2] Schiff-base macrocycles, which are sophisticated supramolecular structures. soton.ac.uktandfonline.com The crystal structure of sodium 3,5-diacetyl-1,2,4-triazolate hydrate reveals a helical polymer, while the dibenzoyl analogue forms a methanol-bridged dimer. soton.ac.uktandfonline.com
For coordination polymers, geometrically rigid polydentate tectons are designed. rsc.org A series of functionalized adamantanes, such as 1,3,5-tris(1,2,4-triazol-4-yl)adamantane and 1,3,5,7-tetrakis(1,2,4-triazol-4-yl)adamantane, have been developed for the supramolecular synthesis of framework solids. rsc.org These rigid linkers have been used to generate highly-connected and open frameworks with metal ions like copper and cadmium. rsc.org Other research has led to the creation of conjugated polymers by condensing 3,5-diamino-1,2,4-triazole with dicarboxaldehydes, and supramolecular hydrogels through the copolymerization of 1-vinyl-1,2,4-triazole. researchgate.net
Interactive Table: 1,2,4-Triazole Building Blocks for Advanced Materials
| Building Block | Resulting System | Application Area | Reference |
|---|---|---|---|
| Sodium 3,5-dibenzoyl-1,2,4-triazolate | [2+2] Schiff-base macrocyclic complexes | Supramolecular Chemistry | soton.ac.uktandfonline.com |
| 1,3,5,7-tetrakis(1,2,4-triazol-4-yl)adamantane | 3D coordination polymer frameworks (e.g., SrAl2-type) | Materials Science | rsc.org |
| 3,5-diamino-1,2,4-triazole | Conjugated Schiff base polymer | Materials Science | researchgate.net |
Synthesis of 1,2,4-Triazole Derivatives for Corrosion Inhibition Studies
1,2,4-triazole derivatives are recognized as effective corrosion inhibitors, particularly for protecting metals like carbon steel in aggressive acidic environments. researchgate.netbohrium.comnih.gov The synthesis of these inhibitors focuses on incorporating structural features that enhance their adsorption onto metal surfaces. researchgate.net The presence of heteroatoms (N, S, O) and aromatic rings in the molecular structure is known to promote efficient corrosion inhibition. researchgate.net
Synthetic strategies often begin with a core 1,2,4-triazole structure which is then functionalized. For example, 5-(phenyl)-4H-1,2,4-triazole-3-thiol can be synthesized and subsequently reacted to produce derivatives like 3-(decylthio)-5-phenyl-1H-1,2,4-triazole and 3-(benzylthio)-5-phenyl-1H-1,2,4-triazole, which show significant inhibiting effects on carbon steel in 1 M HCl. researchgate.net Another approach involves synthesizing Schiff bases from starting materials like 1-amino-1,2,4-triazole-3-thione; these derivatives have demonstrated high inhibition efficiencies of over 92%. ijcsi.pro
The targeted design of these molecules aims to maximize surface coverage and blocking efficiency. Researchers have synthesized various derivatives, including 3,5-bis(disubstituted)-4-amino-1,2,4-triazoles and 5-hexylsulfanyl-1,2,4-triazole, and evaluated their performance. bohrium.comijcsi.pro The latter, for instance, achieved an inhibition efficiency of up to 97% for carbon steel in a 1.0 M HCl solution. bohrium.com These studies confirm that the tailored synthesis of 1,2,4-triazole derivatives provides a versatile platform for developing new and effective corrosion inhibitors. nih.gov
Interactive Table: Synthesized 1,2,4-Triazole Derivatives as Corrosion Inhibitors
| Compound | Substrate/Medium | Max. Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| 5-hexylsulfanyl-1,2,4-triazole (HST) | Carbon Steel / 1.0 M HCl | 97 | bohrium.com |
| Mercapto-1,2,4-triazole Schiff bases | Mild Steel / 15% HCl | >98 | ijcsi.pro |
| 3,5-di(4-hydroxyphenyl)-4-amino-1,2,4-triazole (HAT) | Carbon Steel / Kerosene | 86.74 | researchgate.net |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel / 1 M HCl | High | nih.gov |
Synthesis of 1,2,4-Triazole Derivatives for Energetic Material Development
The high nitrogen content and thermal stability of the 1,2,4-triazole ring make it a critical scaffold in the development of modern energetic materials. researchgate.netnih.gov Synthetic efforts are directed at creating high-density, high-energy compounds with acceptable sensitivity and thermal stability. nih.govbibliotekanauki.pl Common strategies include the introduction of explosophoric groups (like -NO2, -N3, -N(NO2)H) onto the triazole backbone or linking multiple triazole rings. rsc.orgrsc.org
A variety of energetic compounds have been synthesized by functionalizing the 1,2,4-triazole core. For example, a family of symmetric derivatives based on a (4-nitro-1H-pyrazole-3,5-diyl)bis(1H-1,2,4-triazole) structure has been created. rsc.org Another approach involves the synthesis of nitrogen-rich energetic salts. nih.gov A series of salts incorporating a (1,2,4-triazolyl)furoxan core demonstrated high thermal stability (up to 232°C), good densities (up to 1.80 g cm⁻³), and impressive detonation velocities (up to 8.4 km s⁻¹). nih.gov
The linkage between rings is also a key design element. The synthesis of 4,4′-azobis(1,2,4-triazole), featuring an N,N'-azo linkage, resulted in a high-nitrogen compound with a remarkably high decomposition temperature of 313.36°C. researchgate.net Researchers have also controllably synthesized energetic salts based on monoanions and dianions of 4-nitro-5-(5-R-1,2,4-triazol-3-yl)-2H-1,2,3-triazole, where R is a nitrimino or nitro group, to fine-tune energetic properties. rsc.orgresearchgate.net These targeted syntheses allow for the creation of advanced energetic materials with a balance of performance and safety characteristics. rsc.org
Interactive Table: Properties of Synthesized 1,2,4-Triazole-Based Energetic Materials
| Compound/Family | Key Structural Feature | Decomposition Temp. (°C) | Density (g/cm³) | Detonation Velocity (km/s) | Reference |
|---|---|---|---|---|---|
| 4,4′-azobis(1,2,4-triazole) | N,N'-azo linkage between two 1,2,4-triazole rings | 313.36 | 1.80 | - | researchgate.net |
| (1,2,4-triazolyl)furoxan energetic salts | Furoxan ring attached to 1,2,4-triazole | up to 232 | up to 1.80 | 7.0 - 8.4 | nih.gov |
| 4-Amino-3-hydrazino-1,2,4-triazole (AHT) based salts | Divalent cation structure | - | Good | Good | bibliotekanauki.pl |
Elucidation of Coordination Chemistry Involving 1,2,4 Triazolate Ligands
Ligand Design Principles and Coordination Modes of 1,2,4-Triazole (B32235) Anions
The 1,2,4-triazole anion is a heterocyclic ligand containing three nitrogen atoms, each of which can potentially coordinate to a metal center. This inherent versatility in binding gives rise to a variety of coordination modes, making it a valuable building block in coordination chemistry.
While the parent 1,2,4-triazolate anion typically acts as a monodentate or bridging ligand, its derivatives can be designed to exhibit polydentate and chelating behavior. By functionalizing the triazole ring with additional donor groups, ligands with enhanced coordination capabilities can be synthesized. For instance, adamantane (B196018) units functionalized with multiple 1,2,4-triazole groups have been developed as rigid polydentate tectons for creating highly connected and open framework structures. nih.gov These multi-topic ligands can bridge multiple metal centers, leading to the formation of complex coordination polymers. nih.gov
Derivatives of 3-(2-pyridyl)-1,2,4-triazole are another important class of chelating ligands. The presence of the pyridyl group adjacent to the triazole ring allows for the formation of a stable five-membered chelate ring with a metal ion, involving one nitrogen atom from the triazole and the nitrogen atom of the pyridine (B92270) ring. This bidentate coordination mode is frequently observed in complexes with various transition metals.
The electronic and steric properties of substituents on the 1,2,4-triazole ring significantly influence the resulting coordination architecture and the stability of the metal complexes. Substituents can alter the electron density on the nitrogen donor atoms, thereby affecting the strength of the metal-ligand bond. For example, electron-donating groups can enhance the basicity of the nitrogen atoms, leading to stronger coordination.
Steric hindrance from bulky substituents can dictate the coordination geometry around the metal center and can prevent the formation of certain coordination modes. The chemical nature of substituents also plays a crucial role in the structure and magnetic properties of the resulting complexes. mdpi.com For instance, 4-functionalized derivatives are widely studied for developing magnetic materials because this position of functionalization does not sterically hinder the common N1-N2 bridging coordination mode. mdpi.com
The stability of complexes formed with 1,2,4-triazole derivatives is also influenced by factors such as the nature of the metal ion, the solvent, and the counter-ion. researchgate.net For example, the stability constants of complexes with a new bis-1,2,4-triazole ligand and Zn(II), Cu(II), and Ni(II) have been determined in acetonitrile, highlighting the influence of the metal ion on complex stability. scirp.org
One of the most prominent features of the 1,2,4-triazolate anion is its ability to act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes and coordination polymers. researchgate.net The nitrogen atoms at the 1, 2, and 4 positions of the triazole ring can all participate in coordination, leading to various bridging modes.
The most common bridging mode involves the N1 and N2 atoms, which are adjacent to each other. This N1,N2-bridging mode is frequently observed in the formation of linear trinuclear complexes and one-dimensional (1D) chains. mdpi.comresearchgate.net This type of bridge provides a short and conjugated pathway that can mediate magnetic exchange interactions between paramagnetic metal centers. mdpi.com Other observed binding modes for 1,2,4-triazolato ligands include η¹, 1,2-μ:η¹,η¹, 1,4-μ:η¹,η¹, and 1,2,4-μ:η¹,η¹,η¹, with bridging coordination being the most prevalent. acs.orgwayne.edu
Synthesis and Structural Characterization of Metal Complexes
The reaction of sodium 1,2,4-triazole (or its derivatives) with various metal salts leads to the formation of a wide range of coordination complexes. The structural characterization of these complexes, often accomplished through single-crystal X-ray diffraction, provides valuable insights into their coordination geometries and solid-state structures.
Iron(II) Spin-Crossover Systems: 1,2,4-Triazole and its derivatives are renowned for forming iron(II) complexes that exhibit spin-crossover (SCO) behavior. knu.uamdpi.com These materials can switch between a low-spin (diamagnetic) and a high-spin (paramagnetic) state in response to external stimuli such as temperature, pressure, or light. knu.ua The SCO phenomenon is often observed in 1D polymeric chains of the type [Fe(R-trz)₃]²⁺, where the iron(II) centers are bridged by N1,N2-triazole ligands. mdpi.com The nature of the substituent on the triazole ring and the counter-anion can significantly influence the SCO properties, such as the transition temperature and the presence of hysteresis. mdpi.com
Copper(II) Complexes: A vast number of copper(II) complexes with 1,2,4-triazole and its derivatives have been synthesized and structurally characterized. nih.gov These complexes exhibit a variety of structures, from mononuclear and binuclear species to 1D, 2D, and 3D coordination polymers. researchgate.net In many binuclear copper(II) complexes, the triazolate ligand acts as a bridge between the two metal centers. nih.govnih.gov The coordination geometry around the copper(II) ion in these complexes is often distorted square pyramidal or trigonal bipyramidal. nih.govnih.gov
Nickel(II) Complexes: Nickel(II) also forms a variety of coordination compounds with 1,2,4-triazole-based ligands. nih.gov The structural motifs observed are similar to those of copper(II) complexes and include mononuclear, dinuclear, and polymeric structures. The coordination environment around the nickel(II) ion is typically octahedral.
Palladium(II) Complexes: Palladium(II) complexes with 1,2,4-triazole derivatives have also been explored. researchgate.netrsc.orgresearchgate.netmdpi.com In these complexes, the triazole ligand can coordinate in a monodentate or chelating fashion, depending on the ligand design. For instance, ligands incorporating both a triazole and a pyridine functionality can act as bidentate P,N or P,P chelating agents. rsc.org The geometry around the palladium(II) center is typically square planar. researchgate.net
Table 1: Selected Transition Metal Complexes with 1,2,4-Triazolate Ligands
| Metal Ion | Complex Formula/Type | Key Structural Features | Reference |
|---|---|---|---|
| Iron(II) | [Fe(NH₂trz)₃]SO₄ | Spin-crossover complex | knu.ua |
| Iron(II) | [Fe(Htrz)₂(trz)]BF₄ | One-dimensional chains exhibiting spin crossover | researchgate.net |
| Copper(II) | [Cu₂(LEt)₂(OAc)₂(dmf)₂] | Dinuclear complex with bridging triazolate | nih.gov |
| Copper(II) | Cu(NH₂trz)₄(H₂O)₂ | Mononuclear complex with monodentate triazole | researchgate.net |
| Nickel(II) | [Ni₃(μ-L)₆(H₂O)₆]⁻⁶ | Linear trinuclear complex with triple N1-N2 bridges | mdpi.com |
| Palladium(II) | [PdCl₂{{3-Ph₂P-2-{1,2,3-N₃C(Ph)C(PPh₂)}C₅H₃N}-κ²-P,P}] | Mononuclear complex with a chelating phosphine-triazole ligand | rsc.org |
The coordination chemistry of 1,2,4-triazolato ligands with early transition metals such as titanium, niobium, and tantalum is less explored compared to that of late transition metals. acs.orgwayne.edu However, studies have revealed interesting and distinct coordination behaviors.
Several early transition metal complexes with 1,2,4-triazolato ligands have been synthesized by reacting pyrazolato complexes of titanium, niobium, and tantalum with sodium or potassium salts of 1,2,4-triazoles. acs.orgwayne.eduacs.orgnih.gov X-ray crystal structure analyses have shown that 1,2,4-triazolato ligands can adopt both η¹- and η²-coordination modes in these complexes. acs.orgwayne.eduacs.orgnih.gov
In the η¹-coordination mode, the triazolate ligand binds to the metal center through a single nitrogen atom. acs.orgwayne.eduacs.orgnih.gov In contrast, the η²-coordination mode involves the coordination of two adjacent nitrogen atoms of the triazole ring to the metal center, forming a three-membered metallacycle. acs.orgwayne.eduacs.orgnih.gov Molecular orbital calculations suggest that the η²-coordination mode is generally more stable than the η¹-mode for these early transition metal complexes. acs.orgwayne.edunih.gov
Solution NMR studies have indicated that complexes with η¹-coordinated 1,2,4-triazolato ligands in the solid state may involve η²-transition states in solution, suggesting a dynamic equilibrium between the two coordination modes. wayne.eduacs.orgnih.gov
Table 2: Coordination Modes of 1,2,4-Triazolato Ligands in Early Transition Metal Complexes
| Metal | Complex Example | Coordination Mode | Reference |
|---|---|---|---|
| Titanium | Ti(tBu₂pz)₂(Me₂C₂N₃)₂ | η² | acs.orgwayne.eduacs.orgnih.gov |
| Titanium | Ti(tBu₂pz)₃(C₂H₂N₃) | η¹ (solid state) | acs.orgwayne.eduacs.orgnih.gov |
| Niobium | Nb(tBu₂pz)₃(Me₂C₂N₃)₂ | η¹ (solid state) | acs.orgwayne.eduacs.orgnih.gov |
Organometallic Triazolate Compounds (e.g., Organotin(IV) Derivatives)
Organotin(IV) compounds incorporating 1,2,4-triazole-based ligands have been a subject of interest due to their structural diversity and potential biological activities. The nature of the organic substituents on the tin atom and the specific triazole derivative significantly influences the final structure and properties of the complex.
Research has shown that di- and triorganotin(IV) moieties can form stable complexes with various substituted 1,2,4-triazoles. For instance, organotin(IV) compounds with 5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidine ligands have been synthesized and characterized. core.ac.uk The resulting complexes, with general formulas R2SnCl2(L) and R2SnCl2(L)2 (where R = Me, Et, nBu, Ph and L is a triazolopyrimidine), exhibit a range of coordination geometries. core.ac.uk X-ray diffraction studies of a specific nBu2SnCl2(dptp) complex (where dptp = 5,7-diphenyl-1,2,4-triazolo[1,5-a]pyrimidine) revealed a distorted trigonal bipyramidal geometry around the tin atom. core.ac.uk In this structure, the triazolopyrimidine ligand coordinates to the tin atom in a monodentate fashion through one of its nitrogen atoms. core.ac.uk
The biological activity of these organotin(IV) complexes is a key area of investigation. It has been observed that the cytotoxicity of these compounds against various tumor cell lines is dependent on the alkyl or aryl groups attached to the tin center, following the general trend: nBu > Ph > Et > Me. core.ac.uk This suggests that the lipophilicity and steric bulk of the organic groups play a crucial role in their biological efficacy. Furthermore, studies on organotin(IV) complexes with other ligands, such as hydroxybenzoic acids, have shown that the coordination number and geometry around the tin atom are critical factors influencing their antiproliferative activity. nih.gov Triorganotin(IV) derivatives, often exhibiting five-coordinate geometries, have demonstrated higher activity compared to their diorganotin(IV) counterparts. nih.govnih.gov
| Compound | Ligand (L) | Geometry around Sn | Coordination Mode of Ligand |
|---|---|---|---|
| nBu2SnCl2(dptp) | 5,7-diphenyl-1,2,4-triazolo[1,5-a]pyrimidine | Distorted trigonal bipyramidal | Monodentate (via N(3)) |
| [Me2Sn(o-HBZA)2] | o-hydroxybenzoic acid | Distorted trans-R2 octahedral | Bidentate |
| [n-Bu3Sn(p-HBZA)] | p-hydroxybenzoic acid | Five-coordinate | - |
Lanthanide and Thorium Complexes incorporating 1,2,4-Triazole Ligands
The coordination chemistry of lanthanide and thorium ions with 1,2,4-triazole-based ligands is rich and varied, leading to complexes with interesting structural features and potential applications in luminescence and materials science. The large ionic radii and flexible coordination numbers of lanthanide and thorium ions allow for the formation of diverse architectures, from discrete molecules to extended polymeric structures.
Several studies have reported the synthesis and characterization of lanthanide complexes with functionalized 1,2,4-triazole ligands. For example, using 4-(4-carboxyphenyl)-1,2,4-triazole (Hcpt), a series of novel lanthanide compounds have been obtained. rsc.org These include a discrete dinuclear praseodymium complex, {[Pr2(cpt)4(H2O)10]·10H2O·2ClO4}, and polymeric one-dimensional (1D) chains for erbium and lutetium, {[Ln(cpt)2(H2O)2(OH)]·4H2O}n. rsc.org In the case of samarium, a two-dimensional (2D) polymeric network, {[Sm(cpt)2(CH3CH2OH)(H2O)3]·ClO4}n, is formed where the nitrogen atoms of the triazole ring are also involved in coordination. rsc.org This highlights how the specific lanthanide ion can influence the final dimensionality of the coordination polymer. The luminescence properties of these complexes are also of significant interest, with the samarium complex exhibiting characteristic emission in the yellow region. rsc.org
Similarly, complexes of thorium(IV) with Schiff bases derived from 1,2,4-triazole have been synthesized. nih.govtandfonline.com These complexes, with a general stoichiometry of [Th(L)(NO3)·2H2O]·2H2O, are typically non-electrolytes and soluble in polar organic solvents like DMF and DMSO. nih.govtandfonline.com The ligands in these complexes are synthesized by the condensation of 3-substituted-4-amino-5-hydrazino-1,2,4-triazole with other organic molecules, creating multidentate ligands capable of chelating to the large thorium ion. nih.govtandfonline.com Structural characterization of these lanthanide and thorium complexes often relies on a combination of elemental analysis, spectroscopic techniques (IR, NMR, UV-Vis), and single-crystal X-ray diffraction. rsc.orgnih.govtandfonline.comrsc.org
| Metal Ion | Ligand | Structural Type | Dimensionality |
|---|---|---|---|
| Pr(III) | 4-(4-carboxyphenyl)-1,2,4-triazole | Discrete dinuclear | 0D |
| Er(III), Lu(III) | 4-(4-carboxyphenyl)-1,2,4-triazole | Polymeric chain | 1D |
| Sm(III) | 4-(4-carboxyphenyl)-1,2,4-triazole | Polymeric network | 2D |
| La(III) | 2,6-bis(5-methyl-1,2,4-triazol-3-yl)pyridine | [La(DMTZP)(NO3)(H2O)5][NO3)2 | 0D |
| Er(III), Yb(III) | 2,6-bis(5-methyl-1,2,4-triazol-3-yl)pyridine | [M(DMTZP)(NO3)3] | 0D |
Assembly and Functionality of Metal-Organic Frameworks (MOFs) Incorporating Triazolate Linkers
Metal-Organic Frameworks (MOFs) constructed from 1,2,4-triazolate linkers are a significant class of porous materials with applications in gas storage and separation. mdpi.commit.eduresearchgate.net The rigid, N-donating nature of the triazolate ring, combined with its ability to bridge multiple metal centers, facilitates the formation of robust, porous frameworks with high thermal and chemical stability.
The design of triazolate-based MOFs often involves the use of multitopic ligands, where the triazole ring is functionalized with other coordinating groups, such as carboxylates or pyridyls. mdpi.comresearchgate.netacs.org This allows for the creation of frameworks with diverse topologies and tunable pore environments. For instance, the use of 1,2,4-triazole derivatized amino acids as linkers has led to the synthesis of 1D coordination polymers, 2D chiral helicates, and 3D MOFs. mdpi.com The functional groups within the pores can be tailored to enhance specific properties. Amine-functionalization of triazolate-based MOFs, for example, has been shown to significantly improve the affinity for CO2, making these materials promising candidates for carbon capture applications, especially at low concentrations. chemrxiv.orgnih.gov
The choice of metal ion is also crucial in determining the structure and properties of the resulting MOF. researchgate.net Isoreticular series of MOFs, where the organic linker is kept constant while the metal ion is varied (e.g., Cu, Co, Zn), allow for a systematic investigation of how the metal center impacts properties like porosity and gas adsorption. researchgate.net The robust nature of the metal-triazolate bond contributes to the stability of these frameworks, even in the presence of coordinating vapors like water and ammonia (B1221849), which is a common limitation for many other MOFs. mit.edu This stability, combined with a high density of open metal sites, can lead to record-breaking capacities for water and ammonia uptake. mit.edu
| MOF Designation | Metal Ion(s) | Triazolate Linker | Key Feature/Application |
|---|---|---|---|
| NICS-24 | Zn(II) | 3,5-diamino-1,2,4-triazole (guanazole) | Enhanced low-concentration CO2 capture |
| CALF-15 | - | 3-amino-1,2,4-triazolate | Selective CO2 adsorption |
| - | Cu, Co, Zn | bis(carboxyphenyl)-1,2,4-triazole | Systematic study of metal ion impact on gas sorption |
| - | Cu(II) | Clicked octacarboxylate ligand with triazole groups | Catalyst for CO2 cycloaddition with small epoxides |
Role of 1,2,4-Triazolates in Supramolecular Coordination Assemblies
Beyond the formation of crystalline MOFs, 1,2,4-triazolate ligands are instrumental in the construction of a wide array of discrete and polymeric supramolecular coordination assemblies. The self-assembly process is governed by the coordination preferences of the metal ion and the ligand, as well as by weaker noncovalent interactions such as hydrogen bonding and π-π stacking. researchgate.net These interactions play a critical role in organizing the primary coordination units into higher-order, multidimensional architectures. researchgate.net
The versatility of 1,2,4-triazole and its derivatives allows for the creation of complex structures. For example, in hybrid systems combining silver(I)-1,2,4-triazolate units with polyoxometalates (POMs), a variety of assemblies have been observed, including tetranuclear clusters, double calixarene-shaped hexamers, zigzag chains, and helical chains. nih.gov The specific outcome is often dependent on the substituents on the triazole ring and the nature of the POM anion. nih.gov These hybrid materials can exhibit interesting photochemical properties, including luminescence. nih.gov
The interplay of different anions and substituents on the triazole ring can also direct the assembly of coordination complexes into different dimensionalities, from 0D discrete clusters to 3D networks. acs.org For instance, with cadmium(II) and various substituted 1,2,4-triazoles, discrete binuclear and trinuclear structures, 1D polymeric chains, and 2D layered structures have been synthesized by systematically changing the anions (e.g., Cl-, SCN-, N3-) and the triazole substituents. acs.org Weak hydrogen-bonding contacts often link these lower-dimensional structures into 3D supramolecular frameworks. acs.org This demonstrates the power of a modular approach in supramolecular chemistry, where subtle changes in the building blocks can lead to significant variations in the final assembled structure.
Applications of 1,2,4 Triazole Derived Structures in Advanced Materials Science
Development of Organic Electronic and Optoelectronic Materials
The inherent electron-deficient character of the 1,2,4-triazole (B32235) nucleus provides its derivatives with excellent electron-transporting and hole-blocking capabilities, which are essential for the fabrication of efficient organic electronic devices. researchgate.net Researchers have synthesized a wide array of metal-free 1,2,4-triazole derivatives, both as small molecules and as polymers, for these applications. researchgate.net
Electron-Transport and Hole-Blocking Components in Device Architectures
The electron-deficient nature of the 1,2,4-triazole ring system is a key attribute that has been leveraged in the design of materials for organic electronics. researchgate.net This property facilitates the efficient transport of electrons and the effective blocking of holes, two critical functions in the architecture of various electronic devices. researchgate.net
A notable example is Bis(4-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenyl)dimethylsilane (SiTAZ), a material designed for electron-transporting applications. researchgate.net By incorporating a silicon atom between two 3,4,5-triphenyl-1,2,4-triazole molecules, SiTAZ achieves a high triplet energy of 2.84 eV, a high glass transition temperature of 115 °C, and an electron mobility of 6.2 × 10⁻⁴ cm² V⁻¹ s⁻¹. researchgate.net Another advanced material incorporates both 1,2,4-triazole and diphenylphosphine oxide moieties (TPO). This design results in a material with a wide energy gap (3.77 eV), a deep HOMO level (-6.28 eV), high triplet energy (2.86 eV), and significant thermal stability, with a decomposition temperature of 423 °C. researchgate.net
The strategic combination of electron-donating and electron-accepting moieties within a single molecule has led to the development of bipolar host materials. By integrating a phenylcarbazole (electron-donating) unit with a 3,5-bis(2-pyridyl)-1,2,4-triazole (electron-accepting) unit, researchers have created materials with bipolar charge transport features (10⁻⁵–10⁻⁶ cm² V⁻¹s⁻¹) and high triplet energy gaps (2.75–2.82 eV). researchgate.net Furthermore, a C₃-symmetric, star-shaped discotic mesogen built upon an electron-deficient tris(triazole) core has demonstrated ambipolar charge transport behavior with a high electron mobility of 1.61 × 10⁻² cm² V⁻¹ s⁻¹ at room temperature. rsc.org
| Material Abbreviation | Key Structural Feature | Electron Mobility (cm² V⁻¹ s⁻¹) | Triplet Energy (eV) | Glass Transition Temp. (°C) | Reference |
|---|---|---|---|---|---|
| SiTAZ | Silicon atom between two triphenyl-1,2,4-triazole molecules | 6.2 × 10⁻⁴ | 2.84 | 115 | researchgate.net |
| TPO | 1,2,4-Triazole and diphenylphosphine oxide moieties | Not specified | 2.86 | 133 | researchgate.net |
| p-cbtz / m-cbtz | Phenylcarbazole and bis(2-pyridyl)-1,2,4-triazole moieties | 10⁻⁵–10⁻⁶ | 2.75–2.82 | Not specified | researchgate.net |
| Tris(triazole) Discogen | C₃-symmetric tris(triazole) core with trialkoxyphenyl units | 1.61 × 10⁻² | Not specified | Not specified | rsc.org |
Integration into Organic Light-Emitting Diodes (OLEDs, PHOLEDs, PLEDs)
The favorable electron-transport and hole-blocking properties of 1,2,4-triazole derivatives have led to their successful integration into various types of organic light-emitting devices, resulting in enhanced performance. researchgate.net These materials have been instrumental in fabricating OLEDs, Phosphorescent OLEDs (PHOLEDs), and Polymer LEDs (PLEDs) with excellent characteristics. researchgate.net
For instance, when SiTAZ was used as a hole-blocking and electron-transporting material in deep-blue phosphorescent OLEDs, the devices achieved a maximum external quantum efficiency (EQE) of 15.5%. researchgate.net A device utilizing the TPO electron transport material demonstrated lower driving voltage and higher efficiency compared to devices using common materials like TAZ, TPBI, and BCP. researchgate.net In other research, the use of bipolar host materials containing both phenylcarbazole and 1,2,4-triazole moieties led to blue- and green-emitting PHOLEDs with high EQEs of up to 21% and 25%, respectively. researchgate.net
Platinum(II) complexes featuring a 4-phenyl-4H-1,2,4-triazole derivative as an ancillary ligand have been developed as efficient green phosphors. nih.gov OLEDs fabricated with these complexes in a double-emitting layer structure showed superior performance, reaching a maximum EQE of 26.90% with minimal efficiency roll-off. nih.gov This performance indicates that the 1,2,4-triazole group facilitates effective charge trapping within the device. nih.gov Additionally, a poly(1,20-distyrylbenzene-co-1,2-[4-(p-ethylphenyl)]triazole) (TRIDSB) electron transport material was incorporated into multilayer PLEDs. This inclusion facilitated electron injection and increased the external quantum efficiency for electroluminescence of the emissive layer by tenfold to fiftyfold, depending on the device structure. spiedigitallibrary.org
Novel Structures for Organic Photovoltaics and Data Storage Devices
Beyond light-emitting applications, 1,2,4-triazole derivatives are being explored for their potential in organic photovoltaic cells and data storage devices. researchgate.net Their tunable electronic properties and structural versatility make them promising candidates for these advanced technologies.
In the realm of organic photovoltaics, particularly perovskite solar cells, materials incorporating a 1,2,4-triazole core have been synthesized to act as efficient hole-transporting materials (HTMs). nih.govresearchgate.net For example, HTMs named TAZ-[MeOTPA]₂ and TAZ-[MeOTPATh]₂ were created by attaching electron-rich diphenylamino side arms to the C3 and C5 positions of a 4-phenyl-1,2,4-triazole core, either directly or via thiophene bridges. nih.gov These donor-acceptor type molecules exhibit effective intramolecular charge transfer, which enhances their hole-transporting properties. nih.govresearchgate.net Perovskite solar cells using TAZ-[MeOTPATh]₂ as the HTM achieved a high power conversion efficiency of 14.4%, a performance comparable to that of the more commonly used and expensive spiro-OMeTAD. nih.gov The inclusion of the thiophene bridge was found to increase intermolecular π-π stacking, leading to a better spectral response. nih.govresearchgate.net
Advanced Polymer Chemistry and Functional Polymers
The polymerization of vinyl-substituted 1,2,4-triazoles has opened avenues for creating a new class of functional polymers with a range of desirable properties. These polymers are noted for their high thermal stability, chemical resistance, and solubility in water and polar organic solvents. researchgate.netnih.gov
Synthesis and Characterization of Poly(1-vinyl-1,2,4-triazole) and Related Derivatives
Poly(1-vinyl-1,2,4-triazole) (PVT) can be synthesized through various polymerization techniques. Free radical polymerization of the 1-vinyl-1,2,4-triazole (VTA) monomer yields PVT that is thermally stable up to approximately 250 °C. nih.gov Polymers and copolymers of VTA are characterized by their water solubility, non-toxicity, and high thermal stability, which can reach up to 300–350 °C. nih.gov
Characterization of these polymers is performed using a variety of analytical techniques. Fourier-transform infrared spectroscopy (FTIR) is used to confirm the polymerization and subsequent chemical modifications, such as doping with acids, by observing changes in the bands corresponding to the triazole ring stretching vibrations. nih.gov Other methods like X-ray diffraction (XRD), scanning electron microscopy (SEM), and Brunauer–Emmett–Teller (BET) analysis are employed to characterize composite materials that incorporate PVT. ulakbim.gov.trproquest.com For instance, magnetic polymer composite particles of m-poly(EGDMA-VTA)-TiO₂ were synthesized via suspension polymerization and characterized extensively. ulakbim.gov.trproquest.com The thermal properties of related polymers, such as poly(N-vinyl-1,2,3-triazole)s, have been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), revealing high glass transition temperatures. rsc.org
| Property | Description | Characterization Technique | Reference |
|---|---|---|---|
| Synthesis Method | Free radical polymerization, Suspension polymerization, RAFT polymerization | - | researchgate.netnih.govproquest.com |
| Thermal Stability | Stable up to 250-350 °C | Thermogravimetric Analysis (TGA) | nih.gov |
| Solubility | Good solubility in water and polar organic solvents | Solubility testing | researchgate.net |
| Structural Analysis | Confirmation of polymer structure and modifications | FTIR, XRD, SEM | nih.govproquest.com |
| Other Properties | Non-toxic, chemical resistance, complex formation ability | - | researchgate.netnih.gov |
Controlled Polymerization Strategies (e.g., Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization)
To achieve better control over the polymerization process and produce well-defined polymers, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) have been effectively employed for 1-vinyl-1,2,4-triazole (VT) and its derivatives. researchgate.netresearchgate.net RAFT polymerization allows for the synthesis of polymers with low polydispersity, controlled molecular weights, and complex architectures like block copolymers and star polymers. daneshyari.comresearchgate.net
The choice of chain transfer agent (CTA) is crucial for the success of RAFT polymerization. For VT, dithiocarbamates have been shown to be highly efficient CTAs. researchgate.net Xanthate-type CTAs have also been used successfully, providing reasonable control over the polymerization of N-vinyl-1,2,4-triazole (NVTri) and enabling the synthesis of polymers with a linear increase in molecular weight with conversion. researchgate.net
This controlled approach has been used to create advanced polymer structures. For example, water-soluble, four-arm star polymers of poly(NVTri) with low polydispersities were synthesized using a tetrafunctional xanthate CTA. daneshyari.com Furthermore, these star polymers have been used as macro-CTAs for the subsequent RAFT polymerization of other monomers, like N-vinylcarbazole (NVC), to produce amphiphilic star block copolymers. daneshyari.com These block copolymers, containing both hydrophilic poly(NVTri) segments and optoelectronic poly(NVC) segments, can form unique assembled structures in selective solvents. daneshyari.com RAFT polymerization has also been utilized to synthesize block copolymers based on 1-vinyl-1,2,4-triazole and N-vinylpyrrolidone for applications as proton-conducting membranes. nih.gov
Fabrication of Metal-Polymer Nanocomposites
The 1,2,4-triazole moiety is highly effective in the synthesis and stabilization of metal-polymer nanocomposites. The triazole groups within a polymer matrix can bind strongly to metal ions, facilitating the formation of well-dispersed and stable nanoparticles.
A one-pot synthesis method using radiation has been successfully employed to create metal-polymer nanocomposites. elsevierpure.com In this process, aqueous solutions containing 1-vinyl-1,2,4-triazole (VT) and metal ions, such as silver (Ag+) or gold (Au(III)), are irradiated. elsevierpure.comnih.gov This simultaneously initiates the polymerization of the vinyl monomer to form poly(1-vinyl-1,2,4-triazole) (PVT) and reduces the metal ions to form nanoparticles. elsevierpure.comnih.gov The PVT matrix effectively stabilizes the nanoparticles, preventing agglomeration. elsevierpure.com
Research has shown that this technique produces silver nanoparticles (AgNPs) with an average size of 2–3 nm and a narrow size distribution. elsevierpure.comresearchgate.net Similarly, gold nanoparticles (AuNPs) ranging from 1 to 11 nm have been synthesized, with the final size influenced by the ratio of the VT monomer to the gold ions. nih.govrsc.org The use of aqueous-alcoholic solutions in the synthesis can enhance the efficiency of nanoparticle formation and control the molecular weight of the polymer. elsevierpure.com
Another advanced method for creating structured nanomaterials is polymerization-induced self-assembly (PISA). This technique has been used to design triazole-based nano-objects from poly(N-vinyl-1,2,4-triazole). By employing a PVT macro-chain transfer agent for the dispersion polymerization of styrene, various self-assembled structures, including spheres, worms, and vesicles, can be achieved. acs.org
Table 1: Synthesis and Characteristics of 1,2,4-Triazole-Based Metal-Polymer Nanocomposites
| Metal Nanoparticle | Polymer Matrix | Synthesis Method | Key Findings | Average Nanoparticle Size |
|---|---|---|---|---|
| Silver (AgNPs) | Poly(1-vinyl-1,2,4-triazole) | One-pot radiation-induced polymerization | Effective stabilization by triazole substituents. elsevierpure.com | 2–3 nm elsevierpure.comresearchgate.net |
| Gold (AuNPs) | Poly(1-vinyl-1,2,4-triazole) | One-pot radiation-induced polymerization | Nanoparticle size is affected by the monomer-to-metal ion ratio. nih.gov | 1–11 nm nih.gov |
| Zinc (II) | Poly(N-vinyl-1,2,4-triazole)-block-Polystyrene | Polymerization-Induced Self-Assembly (PISA) | Formation of complexed nanostructures like spheres and worms. acs.org | N/A |
Design of High-Performance Poly(triazole-imide)s
The incorporation of the 1,2,4-triazole heterocycle into polyimide backbones has been explored to develop high-performance polymers with enhanced thermal and mechanical properties. These poly(triazole-imide)s are synthesized for specialized applications, such as proton-conducting membranes in fuel cells. elsevierpure.com
One synthetic route involves the polycondensation of a triazole-containing dianiline monomer with other monomers like acid-functionalized benzidine and naphthalenetetracarboxylic dianhydride. elsevierpure.com This process yields high molecular weight (Mw > 100 kDa) sulfonated polyimide copolymers that can be cast into tough and flexible membranes. elsevierpure.comuomus.edu.iq
The introduction of 1H-1,2,4-triazole groups into the polyimide main chain has been shown to improve several key properties compared to other polyimide ionomers. These materials exhibit better thermal stability, with decomposition temperatures around 200°C, along with enhanced mechanical properties. elsevierpure.comuomus.edu.iq Furthermore, these triazole-containing membranes show slightly higher proton conductivity, a critical parameter for fuel cell performance. elsevierpure.com
Another approach involves the microwave-assisted reaction of acid hydrazide cyclic imide compounds with polymers like polyacrylamide or polyacrylonitrile to form imide 1,2,4-triazole polymers. researchgate.net
Table 2: Properties of Sulfonated Polyimide Copolymers Containing 1H-1,2,4-Triazole Groups
| Property | Value / Observation | Reference |
|---|---|---|
| Molecular Weight (Mw) | > 100 kDa | elsevierpure.comuomus.edu.iq |
| Thermal Stability (Decomposition Temp.) | ~200°C | elsevierpure.comuomus.edu.iq |
| Mechanical Properties | Tough and flexible membranes | elsevierpure.com |
| Proton Conductivity (Max) | 0.3 S/cm at 88% RH | elsevierpure.com |
| Application | Proton-conducting membranes for fuel cells | elsevierpure.com |
Anti-Corrosion Material Design Utilizing 1,2,4-Triazole Derivatives
Derivatives of 1,2,4-triazole are highly effective corrosion inhibitors for various metals and alloys in aggressive acidic and saline environments. Their efficacy stems from the presence of heteroatoms (nitrogen) and π-electrons in the triazole ring, which facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents. nih.gov
Research has demonstrated the successful application of several 1,2,4-triazole derivatives for protecting carbon steel and aluminum brass. For instance, novel derivatives such as (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) and 5-(2-(9H-fluoren-9-ylidene)hydrazinyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) have been shown to effectively reduce the corrosion rate of carbon steel in 1M HCl solution. Similarly, 4-{(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-(pyridin-4- yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (HMPT) acts as an excellent mixed-type inhibitor for carbon steel in the same medium, achieving an inhibition efficiency of around 95% at its optimal concentration. nih.gov
For aluminum brass (HAl77-2) in 3.5 wt.% NaCl solution, 1,2,4-triazole (TAZ) and its amino-substituted derivatives, 3-amino-1,2,4-triazole (ATA) and 3,5-diamino-1,2,4-triazole (DAT), have proven to be effective inhibitors. uomus.edu.iqresearchgate.net The inhibition efficiency increases with the number of amino groups, with DAT showing the highest efficiency at 87.1%. uomus.edu.iqresearchgate.net The adsorption of these molecules on the metal surface follows the Langmuir adsorption isotherm and involves both physical and chemical adsorption processes. uomus.edu.iqresearchgate.netnih.gov In sulfuric acid solutions, 3-substituted 1,2,4-triazoles can form a protective polymolecular layer on steel surfaces, hindering corrosion and hydrogen absorption. researchgate.net
Table 3: Performance of 1,2,4-Triazole Derivatives as Corrosion Inhibitors
| Inhibitor Compound | Metal Protected | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| HMPT | Carbon Steel | 1 M HCl | ~95% | nih.gov |
| 1,2,4-triazole (TAZ) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 84.4% | uomus.edu.iqresearchgate.net |
| 3-amino-1,2,4-triazole (ATA) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 86.4% | uomus.edu.iqresearchgate.net |
| 3,5-diamino-1,2,4-triazole (DAT) | Aluminum Brass (HAl77-2) | 3.5 wt.% NaCl | 87.1% | uomus.edu.iqresearchgate.net |
| TZ1 and TZ2 | Carbon Steel | 1 M HCl | Effective rate reduction |
Energetic Materials Formulation and Characterization
The 1,2,4-triazole ring is a fundamental scaffold in the development of high-energy density materials (HEDMs). Its high nitrogen content, positive heat of formation, and thermal stability make it an ideal building block for creating advanced explosives and propellants with superior performance and, in some cases, reduced sensitivity. rsc.org
By functionalizing the triazole ring with energetic groups such as nitro (-NO2), amino (-NH2), and N-oxides, researchers have designed a new generation of energetic compounds. For example, 1,2,4-triazole N-oxide derivatives have been designed with crystal densities greater than 1.80 g/cm³ and predicted detonation velocities exceeding 9,900 m/s. acs.org
Combining the 1,2,4-triazole ring with other heterocyclic structures, like pyrazole or furoxan, further enhances energetic properties. A polynitro-functionalized 1,2,4-triazole–pyrazole compound was synthesized with a high density of 1.933 g/cm³ and a detonation velocity of 9,160 m/s. Another pyrazole-1,2,4-triazole derivative exhibited an exceptionally high thermal decomposition temperature of 336°C, making it suitable for applications requiring heat resistance.
Energetic salts based on (1,2,4-triazolyl)furoxan have shown a good balance of properties, including high thermal stability (up to 232°C), good densities (up to 1.80 g/cm³), and detonation velocities between 7.0 and 8.4 km/s, while maintaining moderate sensitivity. Derivatives of 1,5-diamino-3-nitro-1,2,4-triazole have been investigated as promising "green" primary explosives, offering detonation properties comparable to RDX without the use of heavy metals.
Table 4: Properties of Advanced Energetic Materials Based on 1,2,4-Triazole
| Compound Type | Key Functional Groups | Density (g/cm³) | Detonation Velocity (m/s) | Thermal Stability (Td °C) |
|---|---|---|---|---|
| 1,2,4-Triazole N-Oxide Derivative | N-Oxide, Nitro, Amino | >1.80 | up to 9,906 | N/A |
| Triazole–Pyrazole Analogue | Polynitro, Trinitromethyl | 1.933 | 9,160 | N/A |
| Pyrazole-Triazole Derivative | Dinitro, Nitro | 1.873 | N/A | 336 |
| (1,2,4-Triazolyl)furoxan Salts | Furoxan, Triazole | up to 1.80 | 7,000–8,400 | up to 232 |
| 1,5-Diamino-3-nitro-1,2,4-triazole Salts | Nitramino, Amino, Nitro | N/A | 8,682–9,117 | N/A |
The design and characterization of 1,2,4-triazole-based energetic materials are heavily supported by computational and analytical methodologies. These tools are crucial for predicting performance, understanding stability, and ensuring the viability of newly synthesized compounds.
Theoretical calculations are widely used to predict fundamental energetic properties. Programs like Gaussian 09 are employed for electronic structure calculations to confirm the stability of designed molecules, often through the analysis of intramolecular hydrogen bonds and other interactions. acs.org The EXPLO5 program is utilized to calculate key performance indicators such as detonation velocity and pressure based on the material's heat of formation and density.
Structural analysis provides critical insights into structure-property relationships. Single-crystal X-ray diffraction is used to determine the precise three-dimensional arrangement of atoms in a molecule. This has revealed that factors such as the rotational conformation of linked heterocyclic skeletons (e.g., a triazole–pyrazole backbone) can significantly impact the energetic performance of the material.
Experimental techniques are employed to characterize the thermal decomposition behavior, which is vital for assessing stability and safety. Methods such as thermal gravimetry coupled with Fourier-transform infrared spectroscopy (TG-FTIR) and mass spectrometry are used to identify gaseous decomposition products and elucidate degradation pathways. rsc.org These experimental results, combined with kinetic analysis using nonlinear integral methods, provide a comprehensive understanding of how different substituents on the triazole ring affect the material's stability and decomposition mechanism. rsc.org
Theoretical and Computational Chemistry Approaches to 1,2,4 Triazole Systems
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic characteristics and predicting the chemical behavior of 1,2,4-triazole (B32235) and its derivatives.
The 1,2,4-triazole ring is subject to prototropic tautomerism, a phenomenon crucial for understanding its chemical reactivity and biological interactions. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are widely used to determine the relative stabilities of possible tautomers. researchgate.netufms.br
Studies on various 1,2,4-triazole derivatives have shown that the relative stability of tautomers is influenced by the nature and position of substituents on the triazole ring. researchgate.net For instance, calculations using the DFT/B3LYP method have been employed to study the tautomeric conformations of derivatives like 1,2,4-triazole-3-thiol and 1,2,4-triazole-3-thione. ufms.br Quantum-chemical calculations have revealed that for some substituted 1,2,4-triazoles, the 4H-1,2,4-triazole tautomer is favored over the 1H-1,2,4-triazole form in the aqueous phase. researchgate.net The choice of computational method and basis set, such as SMD/M06-2X/6–311++G(d,p), is critical for accurately predicting these equilibria. researchgate.net The isomerization reactions and kinetic rate constants can also be evaluated using approaches like the CBS-QB3 method combined with Transition State Theory (TST). jcchems.com
| 1,2,4-Triazole Derivative | Computational Method | Most Stable Tautomer | Key Finding |
|---|---|---|---|
| General Substituted 1,2,4-Triazoles | DFT (B3LYP/6-311G(d,p)) | 4H-1,2,4-triazole | The 4H tautomer was found to be more stable than the 1H form in aqueous solution calculations. researchgate.net |
| 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines | SMD/M06-2X/6–311++G(d,p) | Varies with substituent | The influence of substituents on the triazole ring on the tautomeric equilibrium was clearly demonstrated. researchgate.net |
| 4-amino-5-phenyl-1,2,4-triazole-3-thiol | DFT (B3LYP/6-31G) | Thiol form (2A) | The thiol tautomer (2A) was identified as the most stable conformation among the studied thiol/thione derivatives. researchgate.net |
Understanding the electron distribution in 1,2,4-triazole systems is key to predicting their reactivity. Natural Bond Orbital (NBO) analysis is used to study intramolecular charge transfer, electron density delocalization, and hyperconjugative interactions. rsc.org The analysis of NBO charge distribution, dipole moment, and molecular electrostatic potential helps in identifying the most reactive sites of the molecule. researchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an important indicator of molecular stability. researchgate.netresearchgate.net Theoretical calculations show that charge transfer occurs within the molecule, which can be correlated with the HOMO-LUMO energies. rsc.org For example, in certain 1,2,4-triazole derivatives, the HOMO is often localized on the phenyl and thiol groups, while the LUMO is distributed over the triazole ring, indicating the sites for electrophilic and nucleophilic attack, respectively.
| Parameter | Computational Method | Molecule/System | Finding |
|---|---|---|---|
| NBO Charge Distribution | SMD/M06-2X/6–311++G(d,p) | 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines | Provided insights into the electron distribution and its influence by different substituents on the triazole ring. researchgate.net |
| Dipole Moment | DFT B3LYP | 1,2,4-triazole-3-thiol/thione derivatives | Calculated to understand the polarity and its relation to the molecular structure of different tautomers. ufms.br |
| HOMO/LUMO Gap | DFT B3LYP | 1,2,4-triazole-3-thiol/thione derivatives | The energy gap was analyzed as a factor for molecular stability, with the thione tautomer showing a significant gap. researchgate.net |
Computational methods are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net For 1,2,4-triazole anions, theoretical calculations of vibrational frequencies have been performed using various levels of theory, including B3LYP, MP2, and semiempirical methods, with different basis sets. acs.org These calculated frequencies, when scaled, show excellent agreement with experimental IR and Raman spectra, aiding in the complete assignment of fundamental vibrations. acs.orgnih.gov
For instance, a study on the 1,2,4-triazole anion resulted in a complete assignment of its fundamental vibrations, with the exception of a few C-H stretching and out-of-plane modes. acs.org The agreement between calculated and experimental frequencies was particularly good with the B3LYP method. acs.org Such studies help clarify ambiguities in experimental assignments and identify characteristic "marker bands" for the triazole ring. nih.gov The FT-IR spectrum of 1,2,4-triazole shows characteristic C-H aromatic vibration peaks around 3032-3097 cm⁻¹ and an N-H stretching peak near 3126 cm⁻¹. researchgate.net
Molecular orbital (MO) theory provides a detailed picture of the bonding between metal centers and ligands in coordination complexes. libretexts.org For 1,2,4-triazolate complexes, MO calculations offer insights into the nature of the metal-ligand bond. acs.orgresearchgate.net These studies can predict the stability of different coordination modes. For example, in early transition metal complexes, calculations have predicted that the η²-coordination mode of 1,2,4-triazolato ligands is more stable than the η¹-coordination mode. acs.org
These theoretical findings can be correlated with experimental data from X-ray crystallography, which may show different coordination modes in the solid state. acs.org The combination of theoretical and experimental approaches provides a comprehensive understanding of the electronic structure and bonding in these important complexes. researchgate.net
Molecular Modeling and Simulation Techniques
Alongside quantum mechanics, molecular modeling and simulation techniques are vital for studying the dynamic behavior and interactions of 1,2,4-triazole systems.
Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape and intermolecular interactions of 1,2,4-triazole derivatives in various environments. nih.govfrontiersin.org By simulating the movement of atoms over time, MD can predict stable conformations in vacuum, water, or acidic media. nih.gov
Studies have used MD to evaluate total energies, interaction energies, and angle parameters of 1,2,4-triazole derivatives. nih.gov These simulations have shown, for example, that the presence of intermolecular hydrogen bonds can significantly increase interaction energies. nih.gov MD simulations are also used to study the stability of ligand-protein complexes, providing insights into binding mechanisms through analysis of root-mean-square deviation (RMSD), radius of gyration (Rg), and solvent accessible surface area (SASA). pensoft.netnih.gov Such computational studies are crucial in fields like drug design, where understanding the dynamic interactions between a molecule and its biological target is essential. nih.gov
Molecular Docking Studies for Ligand-Receptor Interactions (Focus on binding modes and mechanisms)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1,2,4-triazole systems, molecular docking studies are instrumental in elucidating the binding modes and mechanisms of these compounds with various biological receptors, thereby providing insights into their potential therapeutic activities.
Research has demonstrated the utility of molecular docking in understanding the interactions of 1,2,4-triazole derivatives with enzymes such as cytochrome P450 CYP121 from Mycobacterium tuberculosis, a potential target for antitubercular agents. mdpi.com In one such study, a series of 1,2,4-triazole derivatives were docked into the active site of this enzyme. The results indicated that all the investigated molecules could bind to the active site, with binding energies (represented by the ChemPLP scoring function) ranging from -53.67 to -68.29, suggesting favorable interactions. mdpi.com The binding mechanism often involves a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site of the target protein.
Similarly, molecular docking studies have been employed to investigate the potential of 1,2,4-triazole derivatives as anticancer agents by targeting enzymes like aromatase and tubulin. ijcrcps.com By docking designed 1,2,4-triazole compounds into the active sites of these proteins, researchers can predict their binding affinities and identify the crucial interactions driving the inhibitory activity. For instance, studies have shown that certain 1,2,4-triazole derivatives exhibit significant binding energies when docked with aromatase, with values ranging from -9.04 to -9.96 Kcal/mol. ijcrcps.com These favorable binding energies are often attributed to the formation of hydrogen bonds and pi-pi stacking interactions with key residues in the active site.
The following table summarizes the results of a molecular docking study of various 1,2,4-triazole derivatives against different protein targets.
| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues (Example) |
| 1,2,4-triazole derivative 1e | Dihydropteroate synthase (DHPS) of E. coli | -6.90 | Not specified in the provided text |
| 1,2,4-triazole derivative 1f | Dihydropteroate synthase (DHPS) of E. coli | Not specified in the provided text | Not specified in the provided text |
| 1,2,4-triazole derivative 2e | Tyrosyl-tRNA synthetase of S. aureus | -7.54 | Not specified in the provided text |
| 1,2,4-triazole derivative 2f | Tyrosyl-tRNA synthetase of S. aureus | Not specified in the provided text | Not specified in the provided text |
| 1,2,4-triazole derivative (4-Cl substituted) | Aromatase (3EQM) | -9.96 | Not specified in the provided text |
| 1,2,4-triazole derivative (4-Br substituted) | Aromatase (3EQM) | -9.04 | Not specified in the provided text |
| 1,2,4-triazole derivative (2-OCH3 substituted) | Aromatase (3EQM) | -9.67 | Not specified in the provided text |
| 1,2,4-triazole derivative (4-NO2 substituted) | Aromatase (3EQM) | -9.86 | Not specified in the provided text |
| 1,2,4-triazole derivative (4-Cl substituted) | Tubulin (4YJ2) | -7.54 | Not specified in the provided text |
| 1,2,4-triazole derivative (4-Br substituted) | Tubulin (4YJ2) | -6.31 | Not specified in the provided text |
| 1,2,4-triazole derivative (2-OCH3 substituted) | Tubulin (4YJ2) | -7.17 | Not specified in the provided text |
| 1,2,4-triazole derivative (4-NO2 substituted) | Tubulin (4YJ2) | -6.23 | Not specified in the provided text |
Free Energy Calculations (e.g., MM-PBSA) for Binding Affinity Prediction
While molecular docking provides a static picture of the ligand-receptor interaction, free energy calculation methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) offer a more quantitative prediction of the binding affinity. This method combines molecular mechanics energy calculations with continuum solvation models to estimate the free energy of binding of a ligand to a receptor.
The MM-PBSA method calculates the binding free energy (ΔG_bind) by considering various energy components, including van der Waals interactions, electrostatic interactions, polar solvation energy, and nonpolar solvation energy. frontiersin.org This approach has been applied to 1,2,4-triazole systems to refine the understanding of their binding affinities with biological targets. For instance, in silico investigations of 1,2,4-triazole derivatives as potential antioxidant agents have utilized MM-PBSA calculations to corroborate the findings from molecular docking studies. pensoft.netresearchgate.net
By analyzing the individual energy components, researchers can gain deeper insights into the driving forces behind the ligand-receptor binding. For example, a significant contribution from electrostatic and van der Waals interactions would suggest that shape complementarity and specific polar contacts are crucial for binding. Conversely, a large polar solvation energy term might indicate that the desolvation of the ligand and the binding site upon complex formation presents an energetic penalty.
The following table presents a hypothetical breakdown of the binding free energy components for a 1,2,4-triazole derivative complexed with a target protein, as would be determined by an MM-PBSA calculation.
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.8 |
| Electrostatic Energy | -28.3 |
| Polar Solvation Energy | 35.1 |
| Nonpolar Solvation Energy (SASA) | -5.7 |
| Binding Free Energy (ΔG_bind) | -44.7 |
Density Functional Theory (DFT) for Material Properties and Interaction Mechanisms (e.g., Corrosion Inhibition)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 1,2,4-triazole systems, DFT has proven to be a powerful tool for understanding their material properties and interaction mechanisms, particularly in the field of corrosion inhibition.
DFT calculations can provide valuable insights into the relationship between the molecular structure of 1,2,4-triazole derivatives and their ability to inhibit corrosion on metal surfaces. Key quantum chemical parameters derived from DFT calculations, such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment (μ), are correlated with the inhibition efficiency. nih.gov
A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, forming a coordinate bond. A lower E_LUMO value suggests a higher affinity of the molecule to accept electrons from the metal surface. A smaller energy gap (ΔE) generally implies higher reactivity of the molecule, leading to better adsorption on the metal surface and thus, enhanced corrosion inhibition. nih.gov
The interaction mechanism of 1,2,4-triazole-based corrosion inhibitors involves the adsorption of these molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. DFT studies help to elucidate the nature of this adsorption, which can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding).
The following table provides examples of quantum chemical parameters calculated using DFT for different 1,2,4-triazole derivatives, which are used to predict their corrosion inhibition performance.
| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) |
| 1,2,4-Triazole | -7.21 | -0.15 | 7.06 | 3.25 |
| 3-Amino-1,2,4-triazole | -6.45 | -0.21 | 6.24 | 4.12 |
| 5-Hexylsulfanyl-1,2,4-triazole | Not specified | Not specified | Not specified | Not specified |
| 4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | Not specified | Not specified | Not specified | Not specified |
Crystal Engineering and Solid State Structural Elucidation of Sodium 1,2,4 Triazolates
Single Crystal X-ray Diffraction Analysis of Sodium 1,2,4-Triazolate Compounds
Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional arrangement of atoms within a crystal. Studies on sodium 1,2,4-triazolate derivatives have revealed intricate coordination patterns and packing arrangements.
For instance, the crystal structures of sodium 3,5-diacetyl-1,2,4-triazolate and sodium 3,5-dibenzoyl-1,2,4-triazolate have been determined, showcasing the versatility of the triazolate head unit in forming complex structures. tandfonline.com In the case of sodium 3,5-diacetyl-1,2,4-triazolate, it crystallizes as a hydrate (B1144303), forming a helical polymer. tandfonline.com In contrast, the bulkier benzoyl substituents in sodium 3,5-dibenzoyl-1,2,4-triazolate lead to the formation of a methanol-bridged dimer. tandfonline.com
The synthesis of 1,2,4-triazole (B32235) sodium salt can yield a crystalline hydrate, which upon heating, converts to the analytically pure salt. google.com The structure of 5-nitraminotetrazole sodium salt sesquihydrate shows the sodium cation with a coordination number of six, coordinated by three oxygen atoms from different anions and three oxygen atoms from water molecules. researchgate.net Although a different azole, this structure provides insight into the typical coordination environment of sodium in such compounds, where it is often surrounded by a combination of anionic donor atoms and solvent molecules.
The crystal data for related triazole compounds highlight the common crystal systems and space groups observed. For example, a hydrate of 3,5-diamino-1,2,4-triazole (DATA) crystallizes in the monoclinic P2₁/c space group. iucr.orgnih.gov Similarly, 3-nitro-1,2,4-triazole (B13798) exhibits polymorphism, crystallizing in both a tetragonal (P4₁2₁2) and a monoclinic (P2₁/c) form. nih.govresearchgate.net
Table 1: Crystallographic Data for Selected 1,2,4-Triazole Compounds
| Compound | Formula | Crystal System | Space Group | Reference |
| 3,5-diamino-1,2,4-triazole monohydrate | C₂H₅N₅·H₂O | Monoclinic | P2₁/c | iucr.orgnih.gov |
| 3-nitro-1,2,4-triazole (Form I) | C₂H₂N₄O₂ | Tetragonal | P4₁2₁2 | nih.govresearchgate.net |
| 3-nitro-1,2,4-triazole (Form II) | C₂H₂N₄O₂ | Monoclinic | P2₁/c | nih.govresearchgate.net |
| 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole | C₁₉H₁₃ClFN₃S₂ | Orthorhombic | P2₁2₁2₁ | nih.govacs.org |
Analysis of Supramolecular Self-Assembly Motifs
The self-assembly of sodium 1,2,4-triazolates in the solid state is governed by a hierarchy of noncovalent interactions, leading to the formation of well-defined supramolecular architectures.
The crystal packing of 1,2,4-triazole derivatives is stabilized by a network of noncovalent interactions. While the sodium salt lacks the N-H donor of the parent triazole, the nitrogen atoms of the ring are effective hydrogen bond acceptors. In hydrates, water molecules act as hydrogen bond donors and acceptors, bridging different components of the structure.
In substituted triazoles, a wide array of weak interactions has been observed. These include:
Hydrogen Bonds: C–H···N and C–H···O interactions are common, directing the assembly of molecules. nih.govmdpi.com In zinc(II)/1,2,4-triazole/carboxylate polymers, unusual intermolecular hydrogen bonding contributes significantly to the crystal packing. rsc.org
Chalcogen Bonds: These interactions involve sulfur atoms, such as C–S···Cl, C–S···N, and C–S···π bonds, which can play a crucial role in stabilizing the crystal lattice. nih.govnih.govacs.org
Unorthodox Contacts: Short contacts like S···C(π) and N···N also play a supportive role in the stabilization of crystal structures. nih.govacs.org
The specific substituents on the triazole ring and the crystallization solvent profoundly influence the resulting supramolecular architecture.
Helical Polymers: The crystal structure of sodium 3,5-diacetyl-1,2,4-triazolate hydrate reveals a helical polymer, where the sodium ions and triazolate units are linked in a spiral arrangement, likely guided by coordination and hydrogen bonding with water molecules. tandfonline.com
Methanol-Bridged Dimers: In contrast, sodium 3,5-dibenzoyl-1,2,4-triazolate crystallizes as a dimer bridged by methanol (B129727) molecules. tandfonline.com The larger steric bulk of the benzoyl groups compared to the acetyl groups prevents the formation of a polymeric chain, favoring a discrete dimeric structure.
Three-Dimensional Networks: In the crystal structure of 3,5-diamino-1,2,4-triazole monohydrate, water molecules are crucial in forming a three-dimensional hydrogen-bonded network. iucr.orgnih.gov The water molecules link the triazole molecules both within layers and between adjacent layers, demonstrating how solvation can extend the dimensionality of the supramolecular assembly. iucr.org Similarly, coordination polymers involving 1,2,4-triazole ligands can form extensive 1D, 2D, or 3D networks. mdpi.com
Strategies for Cocrystallization and Polymorphism Control using 1,2,4-Triazole Backbones
The 1,2,4-triazole scaffold is a valuable tool for crystal engineering, enabling the design of cocrystals and the study of polymorphism. ijmtlm.org
Cocrystallization: This technique involves combining two or more different neutral molecules in a single crystal lattice. It is an effective method for modifying the physicochemical properties of materials without altering their covalent structure. acs.org The 1,2,4-triazole ring, with its hydrogen bond donor and acceptor sites, is an excellent candidate for forming cocrystals. For example, cocrystallization of 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole with various isophthalic acids yields a series of supramolecular solids with diverse hydrogen-bonding assemblies. rsc.org
Polymorphism Control: Polymorphism is the ability of a compound to exist in more than one crystalline form. ijmtlm.org Different polymorphs of the same compound can have distinct physical properties. The study of polymorphism in 1,2,4-triazole derivatives is crucial for applications where solid-state properties are critical. ijmtlm.orgijmtlm.org For instance, 3-nitro-1,2,4-triazole exists in at least two polymorphic forms, a tetragonal and a monoclinic structure, with the monoclinic form irreversibly converting to the tetragonal form upon heating. nih.gov The isolation of different polymorphs can be achieved by varying crystallization conditions such as solvent, temperature, and the presence of additives. researchgate.net X-ray crystallography is essential for identifying and characterizing these different polymorphic forms. ijmtlm.org
Influence of Counter-Ions and Solvation on Crystal Packing and Hydrate Formation
The choice of counter-ion and the crystallization solvent are critical factors that direct the self-assembly process and determine the final solid-state structure of ionic 1,2,4-triazole compounds.
Influence of Solvation and Hydrate Formation: Solvent molecules can be incorporated into the crystal lattice, forming solvates or hydrates. These solvent molecules can play a structural role by participating in hydrogen bonding, bridging metal centers, or filling voids within the crystal lattice. mdpi.compreprints.org The formation of hydrates is a common phenomenon for sodium salts. An attempt to co-crystallize 3,5-diamino-1,2,4-triazole with sodium perchlorate (B79767) from water resulted in the formation of a hydrate of the triazole, indicating that the presence of the sodium salt promoted its precipitation as a hydrate. nih.gov Similarly, 1,2,4-triazole itself can form hydrates, and their formation can be induced by the presence of alkalis like sodium hydroxide (B78521). justia.com The inclusion of water can drastically alter the crystal packing and, consequently, the material's physical properties. researchgate.net
Advanced Analytical Techniques in 1,2,4 Triazole Research
Comprehensive Spectroscopic Characterization for Structural Elucidation (NMR, FTIR, UV-Vis, Mass Spectrometry)
Spectroscopic methods are fundamental for the structural elucidation of sodium 1,2,4-triazole (B32235), providing unambiguous evidence of its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) NMR spectroscopy is a key tool for confirming the structure of the triazole ring. For sodium 1,2,4-triazole, the ¹H-NMR spectrum recorded in a solvent like D-dimethylsulfoxide shows a characteristic signal for the two equivalent protons on the triazole ring. This typically appears as a singlet, with one reported measurement at a chemical shift of 7.84 ppm google.com. The simplicity of the spectrum is consistent with the symmetric nature of the 1,2,4-triazolide (B493401) anion. For comparison, the triazole protons in more complex ferrocenyl-triazole derivatives have been observed at chemical shifts between 7.69 and 8.09 ppm nih.gov.
Fourier-Transform Infrared (FTIR) Spectroscopy Vibrational spectroscopy, including FTIR and Raman, provides detailed information about the molecular vibrations and functional groups present in sodium 1,2,4-triazole nih.gov. The FTIR spectrum of the parent 1,2,4-triazole shows characteristic absorption peaks corresponding to specific bond vibrations. Key peaks include those for C-H aromatic vibrations around 3032-3097 cm⁻¹, N-H stretching near 3126 cm⁻¹, aromatic C=C stretching at 1483-1529 cm⁻¹, and -N=N stretching around 1543 cm⁻¹ researchgate.net. The analysis of these bands, often aided by computational modeling, allows for a detailed assignment of the compound's vibrational modes nih.govnih.gov.
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is used to study the electronic transitions within the molecule. While specific data for sodium 1,2,4-triazole is limited in the provided results, studies on substituted 1,2,4-triazoles indicate that the thione-thiol tautomeric forms can be detected by this method ijsr.net. For instance, 5-substituted-3-mercapto-1,2,4-triazoles typically exhibit two maximum absorption bands in ethanol, one between 252-256 nm and another at 288-298 nm, with the latter being attributed to the C=S chromophore ijsr.net.
Mass Spectrometry (MS) Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. Analytical techniques such as mass spectrometry are commonly used to characterize and identify 1,2,4-triazole derivatives lookchem.com. The mass spectrum of 1,2,4-triazoles generally shows a strong molecular ion peak. Common fragmentation patterns involve the cleavage of the N1–N2 and N4–C5 bonds within the triazole ring ijsr.net.
| Technique | Observation | Typical Values / Ranges | Reference |
|---|---|---|---|
| ¹H-NMR | Chemical shift of ring protons (singlet) | 7.84 ppm (in D-dimethylsulfoxide) | google.com |
| FTIR | C-H aromatic stretching | 3032 - 3097 cm⁻¹ | researchgate.net |
| FTIR | -N=N stretching | ~1543 cm⁻¹ | researchgate.net |
| FTIR | C=C aromatic stretching | 1483 - 1529 cm⁻¹ | researchgate.net |
| UV-Vis | Maximum absorption (for mercapto-derivatives) | 252-256 nm and 288-298 nm | ijsr.net |
| Mass Spec. | Primary fragmentation pathway | Cleavage of N1–N2 and N4–C5 bonds | ijsr.net |
Thermal Analysis Methods for Decomposition Pathways and Stability
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability, melting point, and decomposition behavior of sodium 1,2,4-triazole.
Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature. For the parent 1,2,4-triazole, thermal degradation begins at an onset temperature of approximately 186°C, with a significant weight loss of about 53.8% occurring by 226°C omicsonline.org. The maximum thermal decomposition temperature (Tmax) for the parent compound has been recorded at 199.68°C omicsonline.org.
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) DSC and DTA are used to measure changes in heat flow, identifying transitions such as melting and decomposition. The parent 1,2,4-triazole shows a sharp endothermic peak corresponding to its melting point at approximately 121.98°C, followed by a second endothermic peak at 210.42°C indicating its decomposition omicsonline.org. In contrast, the sodium salt (sodium 1,2,4-triazole) exhibits significantly higher thermal stability. Reported melting points for the sodium salt are in the range of 295°C to 327°C, often accompanied by decomposition google.comsigmaaldrich.com.
| Compound | Technique | Parameter | Temperature (°C) | Reference |
|---|---|---|---|---|
| 1,2,4-Triazole | DSC/DTA | Melting Point | ~122 - 124 °C | omicsonline.org |
| 1,2,4-Triazole | TGA | Onset of Decomposition | ~186 °C | omicsonline.org |
| 1,2,4-Triazole | DTA | Decomposition Peak | ~210 °C | omicsonline.org |
| Sodium 1,2,4-Triazole | Melting Point Apparatus | Melting Point (with decomposition) | 295 - 327 °C | google.comsigmaaldrich.com |
Electrochemical Characterization Techniques (e.g., Polarography, Amperometry for metal ion determination)
Electrochemical methods provide insight into the redox properties of 1,2,4-triazole and its derivatives. Cyclic voltammetry (CV) has been used to study the electrochemical behavior of 1,2,4-triazole in aqueous acidic media scispace.combenthamopenarchives.comresearchgate.net.
These studies, conducted with a glassy carbon working electrode, reveal that 1,2,4-triazole undergoes a reduction process. A single reduction wave is typically observed, which is attributed to the reduction of the N=N moiety within the triazole ring scispace.combenthamopenarchives.comresearchgate.net. No corresponding oxidation peak is seen in the reverse scan, indicating an irreversible or quasi-reversible process. The reduction has been found to be a diffusion-controlled process scispace.combenthamopenarchives.com. The electrochemical activity is pH-dependent, with the compound being more electrochemically active in acidic conditions scispace.com.
Furthermore, derivatives of 1,2,4-triazole have been developed for use in electrochemical sensing and as chemosensors for metal ion determination. For example, ferrocenyl-triazole complexes have demonstrated applicability in the quantification of heavy metal ions such as Cd²⁺, Pb²⁺, and Cu²⁺ nih.gov. Similarly, azo-dye triazole derivatives have been synthesized and evaluated as colorimetric chemosensors for the detection of metal ions like Co(II) in aqueous solutions researchgate.net.
Elemental and Micro-Elemental Analysis for Purity and Composition Confirmation
Elemental analysis is a fundamental technique used to confirm the empirical formula of a synthesized compound, thereby verifying its purity and composition. For sodium 1,2,4-triazole (C₂H₂N₃Na), the theoretical elemental composition is calculated based on its molecular formula and atomic weights. This is then compared with the experimental values obtained from analysis. Close agreement between the found and calculated percentages for carbon (C), hydrogen (H), nitrogen (N), and sodium (Na) confirms the identity and purity of the compound. One study reported the successful synthesis of analytically pure sodium 1,2,4-triazole with experimental values closely matching the theoretical percentages google.com.
| Element | Theoretical Percentage (%) | Experimental Percentage (%) | Reference |
|---|---|---|---|
| Carbon (C) | 26.38 | 26.21 | google.com |
| Hydrogen (H) | 2.21 | 2.41 | google.com |
| Nitrogen (N) | 46.15 | 46.28 | google.com |
| Sodium (Na) | 25.25 | 25.75 | google.com |
Future Research Trajectories and Interdisciplinary Perspectives
Innovations in Green and Sustainable Synthetic Methodologies for 1,2,4-Triazole (B32235) Derivatives
The development of eco-friendly and sustainable methods for synthesizing 1,2,4-triazole derivatives is a primary focus of contemporary research. researchgate.net These efforts align with the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use non-hazardous solvents and catalysts. researchgate.netnih.gov
A significant area of innovation is the use of alternative energy sources to drive chemical reactions. Microwave-assisted synthesis has emerged as a powerful tool, offering substantial advantages over conventional heating methods. nih.govrsc.org Research has demonstrated that microwave irradiation can dramatically reduce reaction times—from several hours to mere minutes or even seconds—while simultaneously improving product yields. nih.gov For instance, the synthesis of certain N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives was achieved in just 33–90 seconds with an 82% yield under microwave conditions, a stark contrast to the hours required by conventional methods. nih.gov Similarly, piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives were synthesized in 30 minutes with a 96% yield, compared to 27 hours with conventional heating. nih.gov
Ultrasound-assisted synthesis is another green technique being explored. researchgate.netnih.gov This method utilizes the energy of sound waves to induce cavitation, which enhances reaction rates and yields. Studies have shown that ultrasound conditions can be less time-consuming and more efficient, often resulting in almost quantitative yields for reactions such as the Huisgen cycloaddition to form triazole rings. nih.gov
Beyond alternative energy sources, research is also directed towards metal-free catalytic systems and the use of environmentally friendly solvents like water. isres.orgresearchgate.net Metal-free approaches, such as I2-mediated oxidative cyclization or the use of organocatalysts, avoid the environmental and economic issues associated with heavy metal catalysts. isres.org Synthesizing 1,2,4-triazole derivatives in aqueous media represents a significant step towards greener chemistry, eliminating the need for volatile and often toxic organic solvents. researchgate.net Furthermore, atom-economical methods, such as an amine oxidase-inspired catalytic protocol that produces only water and ammonia (B1221849) as by-products, are being developed to maximize the incorporation of starting materials into the final product, thus minimizing waste. rsc.org
| Green Synthetic Method | Energy Source | Key Advantages | Example Reaction Time | Example Yield | Reference |
| Microwave-Assisted | Microwaves | Reduced reaction time, increased yield, energy efficiency | 30 minutes | 96% | nih.gov |
| Ultrasound-Assisted | Sonication | Shorter reaction times, high efficiency | Less than conventional | Nearly quantitative | nih.gov |
| Aqueous Media | Conventional/Microwave | Environmentally benign solvent system | Varies | High | researchgate.net |
| Metal-Free Catalysis | Conventional/Other | Avoids toxic metal catalysts, mild conditions | Varies | 85% | nih.gov |
| Biomimetic Catalysis | Conventional | Atom-economical, environmentally benign | Varies | Not specified | rsc.org |
Rational Design of High-Performance Materials with Tailored Functionalities
The structural versatility of the 1,2,4-triazole ring makes it an ideal scaffold for the rational design of high-performance materials with specific, tailored functionalities. nih.gov This design process involves the strategic incorporation of different functional groups onto the triazole core to control the material's electronic, physical, and chemical properties.
One of the most prominent areas of application is in the development of energetic materials. nih.gov By combining 1,2,3-triazole and 1,2,4-triazole frameworks and introducing energetic moieties such as nitro (–NO2) or azo (–N=N–) groups, researchers can create nitrogen-rich compounds with a favorable balance of high energy content and low sensitivity. bohrium.comrsc.org The high nitrogen content contributes to a large positive heat of formation, which is a key characteristic of high-energy materials. rsc.org For example, a hydrazinium (B103819) salt combining these triazole backbones exhibited a high detonation velocity while demonstrating lower sensitivity than conventional explosives like RDX and HMX, highlighting its potential as a next-generation energetic material. bohrium.com
In the realm of materials science, 1,2,4-triazole derivatives are being engineered for applications in optoelectronics and as functional polymers. nih.govmdpi.com The introduction of extended π-conjugated systems to the 4H-1,2,4-triazole core can produce highly luminescent materials with large quantum yields, making them suitable for use in organic light-emitting diodes (OLEDs). mdpi.com The nitrogen-rich nature of the triazole ring imparts desirable electron-transporting properties and enhances thermal and chemical stability, which are crucial for optoelectronic devices. mdpi.com Additionally, these derivatives are investigated as corrosion inhibitors and as linkers in the formation of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. nih.govcore.ac.uk
The principles of rational design are also heavily applied in medicinal chemistry to create novel therapeutic agents. nih.govnih.gov By designing molecules that mimic the structure of natural substrates or that can specifically interact with biological targets, scientists have developed potent enzyme inhibitors. nih.govnih.gov For example, 1,2,4-triazole derivatives have been designed as aromatase inhibitors for anticancer therapy. nih.gov In these designs, the nitrogen atoms of the triazole ring coordinate with the iron atom in the enzyme's heme group, while other parts of the molecule, such as phenyl rings, establish key interactions within the active site, leading to potent and selective inhibition. nih.gov
Exploration of Novel Coordination Architectures and Catalytic Systems
The 1,2,4-triazole ring, with its multiple nitrogen atoms, is a versatile ligand capable of coordinating with metal ions to form a diverse array of coordination architectures, from simple mononuclear complexes to intricate coordination polymers and metal-organic frameworks (MOFs). isres.orgcore.ac.ukresearchgate.net The exploration of these architectures is a burgeoning field, with significant implications for catalysis, materials science, and beyond.
Researchers are designing novel triazole-based ligands to control the connectivity and dimensionality of coordination polymers. The choice of metal ion and the specific substitution pattern on the triazole ring dictates the final structure and its properties. core.ac.uk These materials are being investigated for their luminescent, magnetic, and porous properties. researchgate.net
In catalysis, 1,2,4-triazoles play a crucial role both as products of catalytic reactions and as ligands that modulate the activity and selectivity of metal catalysts. A key area of research is the development of catalyst-controlled regioselective synthesis methods. For example, the [3+2] cycloaddition of isocyanides with diazonium salts can be directed to selectively produce different isomers of substituted 1,2,4-triazoles depending on the metal catalyst used. Under silver(I) catalysis, 1,3-disubstituted 1,2,4-triazoles are formed, whereas copper(II) catalysis leads to the formation of 1,5-disubstituted isomers. organic-chemistry.orgfrontiersin.org This catalyst-dependent selectivity provides a powerful tool for synthetic chemists to access specific molecular scaffolds with high precision. organic-chemistry.org
The focus on reaction mechanisms is paramount to understanding and optimizing these catalytic systems. For instance, the atroposelective synthesis of N-aryl 1,2,4-triazoles has been achieved using a chiral phosphoric acid catalyst. nih.gov Mechanistic studies suggest that the Brønsted acid catalyst engages in dual activation, protonating the electrophile while simultaneously deprotonating the nucleophile throughout the cyclodehydration process, thereby controlling the stereochemical outcome. nih.gov Similarly, bio-inspired catalytic systems, such as those mimicking amine oxidase, utilize an o-quinone catalyst in a multi-step cascade involving oxidation, transamination, and cyclization, demonstrating a sophisticated, enzyme-like mechanism. rsc.org Understanding these intricate pathways allows for the rational design of more efficient and selective catalysts for the synthesis of complex triazole derivatives.
| Catalytic System | Catalyst | Focus | Selectivity Outcome | Reference |
| [3+2] Cycloaddition | Ag(I) or Cu(II) | Regioselectivity | 1,3- or 1,5-disubstituted isomers | organic-chemistry.orgfrontiersin.org |
| Cyclodehydration | Chiral Phosphoric Acid | Atroposelectivity | Enantioenriched N-aryl 1,2,4-triazoles | nih.gov |
| Oxidative Coupling | Amine Oxidase Mimic | Reaction Mechanism | Regioselective formation of fused heterocycles | rsc.org |
| Dehydrogenation Cyclization | B(C6F5)3 (Metal-Free) | Green Chemistry | 3,4,5-trisubstituted-1,2,4-triazoles | nih.gov |
Synergistic Integration of Experimental and Computational Methodologies for Predictive Chemistry
The synergy between experimental and computational chemistry has become a cornerstone of modern research into 1,2,4-triazole derivatives, enabling a deeper understanding of their properties and reactivity. This integrated approach allows for the rational design of molecules and reactions, accelerating the discovery of new materials and chemical processes.
Computational methods, particularly Density Functional Theory (DFT), are widely used to investigate the fundamental properties of triazole derivatives. researchgate.net DFT calculations provide insights into molecular geometry, electronic structure, and chemical reactivity, which can be correlated with experimental observations. researchgate.net For example, computational studies have been used to elucidate the tautomeric behavior of 1,2,4-triazoles, predicting the relative stability of different isomers and comparing simulated UV/vis spectra with experimental data to confirm the predominant forms in solution. researchgate.net
In the context of reaction design and mechanistic studies, computational chemistry is an invaluable tool. Quantum calculations are employed to map out reaction pathways, identify transition states, and calculate activation energy barriers. nsf.gov This information helps explain experimentally observed outcomes, such as the regioselectivity of catalyzed cycloaddition reactions. nsf.gov By understanding the mechanism at a molecular level, researchers can predict how changes to the catalyst or substrates will affect the reaction's efficiency and selectivity.
Molecular docking is another powerful computational technique, especially in the field of medicinal chemistry. nih.govacs.org It is used to predict the binding modes and affinities of potential drug candidates with their biological targets, such as enzymes or receptors. acs.org In the design of 1,2,4-triazole-based anticancer agents, docking studies have been used to visualize how these molecules interact with the active site of the aromatase enzyme, guiding the synthesis of more potent and selective inhibitors. nih.gov
Furthermore, computational programs are used to predict the performance of materials before they are synthesized. In the field of energetic materials, programs like Gaussian and EXPLO5 are used to calculate key properties such as heats of formation and detonation performance. rsc.org These theoretical predictions help to prioritize synthetic targets, focusing experimental efforts on the most promising candidates and creating a more efficient discovery cycle. rsc.org This synergistic loop—where computational predictions guide experimental work and experimental results validate and refine computational models—is driving rapid advances in the chemistry of 1,2,4-triazoles.
Q & A
Q. What are the common synthesis methods for sodium 1,2,4-triazole derivatives, and how are they optimized for reproducibility?
Sodium 1,2,4-triazole derivatives are synthesized via nucleophilic substitution, cyclization, or metal-catalyzed reactions. A widely used method involves refluxing hydrazide precursors in polar solvents (e.g., DMSO) followed by crystallization . For reproducibility, precise stoichiometric ratios, controlled reflux times (e.g., 18 hours), and solvent purity are critical. Optimization often includes varying substituents at positions 3, 4, or 5 of the triazole ring to enhance yield (e.g., 65% achieved with 2,4-dichlorophenoxyacetic acid hydrazide) . Systematic reviews recommend validating synthetic pathways through spectral (FT-IR, NMR) and thermal (TGA, DSC) analysis .
Q. How can researchers characterize sodium 1,2,4-triazole derivatives using spectroscopic and thermal techniques?
- FT-IR : Identify functional groups (e.g., N-H stretching at 3200–3400 cm⁻¹, C=N at 1600 cm⁻¹) .
- NMR : Use DMSO-d6 to resolve proton environments (e.g., aromatic protons in 7.0–8.5 ppm range) .
- Thermal Analysis : DSC and TGA determine melting points (e.g., 141–143°C) and decomposition profiles. For example, biofield-treated triazoles show altered thermal stability compared to controls, highlighting the need for baseline characterization .
- XRD : Assess crystallinity changes post-treatment .
Q. What biological activities are most commonly associated with sodium 1,2,4-triazole derivatives?
These derivatives exhibit broad pharmacological activities:
- Anticancer : Inhibition of angiogenesis and apoptosis induction in tumor models .
- Antifungal : Disruption of fungal cell membranes via Schiff base modifications .
- Antioxidant : Radical scavenging linked to electron-donating substituents (e.g., -OH, -OCH₃) .
- Antidiabetic : α-glucosidase inhibition comparable to acarbose in vitro .
Advanced Research Questions
Q. How can experimental designs optimize the anticancer activity of sodium 1,2,4-triazole derivatives?
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., halogens) at position 4 to enhance DNA intercalation .
- Combination Therapy : Test synergy with apoptosis inducers (e.g., cisplatin) or angiogenesis inhibitors .
- In Silico Screening : Use molecular docking to predict binding affinity to cancer targets (e.g., topoisomerase II) before in vitro validation .
Q. How to resolve contradictions in spectral data during structural elucidation?
Contradictions often arise from tautomerism or solvent effects. For example:
- NMR Ambiguities : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in DMSO-d6 .
- IR Misassignments : Compare experimental data with computational simulations (e.g., DFT) .
- XRD Validation : Confirm crystal structures to rule out polymorphic variations .
Q. What strategies improve the bioavailability of sodium 1,2,4-triazole-based compounds?
- Prodrug Design : Mask polar groups (e.g., -COOH) with ester linkages to enhance membrane permeability .
- Nanoparticle Formulation : Use sonochemical synthesis to create magnesium-triazole nanoparticles, improving solubility and targeted delivery .
- Hybridization : Link triazole cores to quinoxaline or sulfonamide moieties for synergistic pharmacokinetics .
Q. How to conduct SAR studies for antifungal sodium 1,2,4-triazole derivatives?
- Core Modifications : Introduce bis-Schiff bases at position 3 to enhance membrane disruption .
- Halogen Substitution : Fluorine or chlorine at position 5 increases lipophilicity and fungal cell penetration .
- In Vitro Assays : Test against Candida albicans and Aspergillus strains, correlating MIC values with logP calculations .
Q. What challenges arise when scaling up synthesis for preclinical studies?
- Reaction Control : Exothermic cyclization requires precise temperature gradients to avoid side products .
- Purification : Column chromatography may be impractical; switch to recrystallization in ethanol-water mixtures .
- Regulatory Compliance : Ensure compliance with technical-grade purity standards (e.g., Sigma-Aldrich protocols) .
Q. How to integrate computational methods in designing sodium 1,2,4-triazole hybrids?
Q. How to address discrepancies in thermal stability data across studies?
- Standardized Protocols : Adopt identical heating rates (e.g., 10°C/min) and sample masses in TGA/DSC .
- Environmental Controls : Perform analyses under inert atmospheres (N₂) to avoid oxidation artifacts .
- Inter-Lab Validation : Cross-reference data with published benchmarks (e.g., dec. at 295°C for sodium derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
